

Solubility and stability of 5-Ethynyl-1H-imidazole in common lab solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethynyl-1H-imidazole**

Cat. No.: **B2477778**

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **5-Ethynyl-1H-imidazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-1H-imidazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive ethynyl group and the versatile imidazole core, makes it a valuable synthon for creating complex molecular architectures. The imidazole moiety is a common feature in many pharmaceuticals, acting as a key pharmacophore that can engage in hydrogen bonding and coordinate with metal ions. The terminal alkyne functionality provides a handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient construction of triazole-linked conjugates.

Understanding the fundamental physicochemical properties of **5-Ethynyl-1H-imidazole**, particularly its solubility in common laboratory solvents and its stability under various stress conditions, is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in their work with this versatile compound.

Physicochemical Properties

The solubility and stability of a compound are intrinsically linked to its molecular structure and resulting physicochemical properties. **5-Ethynyl-1H-imidazole** possesses a unique combination of a polar, ionizable imidazole ring and a nonpolar, reactive ethynyl group.

Property	Value / Description	Source
Chemical Structure	Imidazole ring with an ethynyl (-C≡CH) group at the C5 position.	N/A
Molecular Formula	C ₅ H ₄ N ₂	[1]
Molecular Weight	92.10 g/mol	[1]
Appearance	Expected to be a solid or liquid at room temperature. The related compound, 5-Ethynyl-1-methyl-1H-imidazole, is a light yellow to yellow liquid. [2]	N/A
Predicted pKa	The pKa of the imidazole ring is crucial for its solubility in aqueous media. For the related 5-Ethynyl-1-methyl-1H-imidazole, a predicted pKa is 4.96±0.10. [2] This suggests the compound will be protonated and more water-soluble in acidic conditions (pH < 5).	N/A
Predicted logP	The octanol-water partition coefficient (logP) is a measure of lipophilicity. While a specific value is not available, the presence of the polar imidazole ring suggests moderate lipophilicity.	N/A

Solubility Profile of 5-Ethynyl-1H-imidazole

The principle of "like dissolves like" is the cornerstone for predicting solubility. The dual nature of **5-Ethynyl-1H-imidazole**—a polar, hydrogen-bonding capable imidazole ring and a less polar ethynyl tail—results in a nuanced solubility profile.

Theoretical Solubility Considerations

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The imidazole ring contains both a hydrogen bond donor (N-H) and acceptors (the lone pair on the other nitrogen). This allows for strong interactions with protic solvents. Solubility in water is expected to be moderate and highly pH-dependent. At pH values below its pKa (~5), the imidazole nitrogen is protonated, forming a cationic species that is significantly more soluble in water. Alcohols like methanol and ethanol are excellent solvents due to their ability to engage in hydrogen bonding and solvate both the polar and nonpolar portions of the molecule.
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They are expected to be effective at dissolving **5-Ethynyl-1H-imidazole** by solvating the polar imidazole ring. Solvents like DMSO and DMF are generally excellent choices for a wide range of organic compounds.
- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility in nonpolar solvents is anticipated to be limited. While the ethynyl group and the carbon backbone contribute some nonpolar character, the high polarity of the imidazole ring will hinder dissolution in these solvents.^[3]

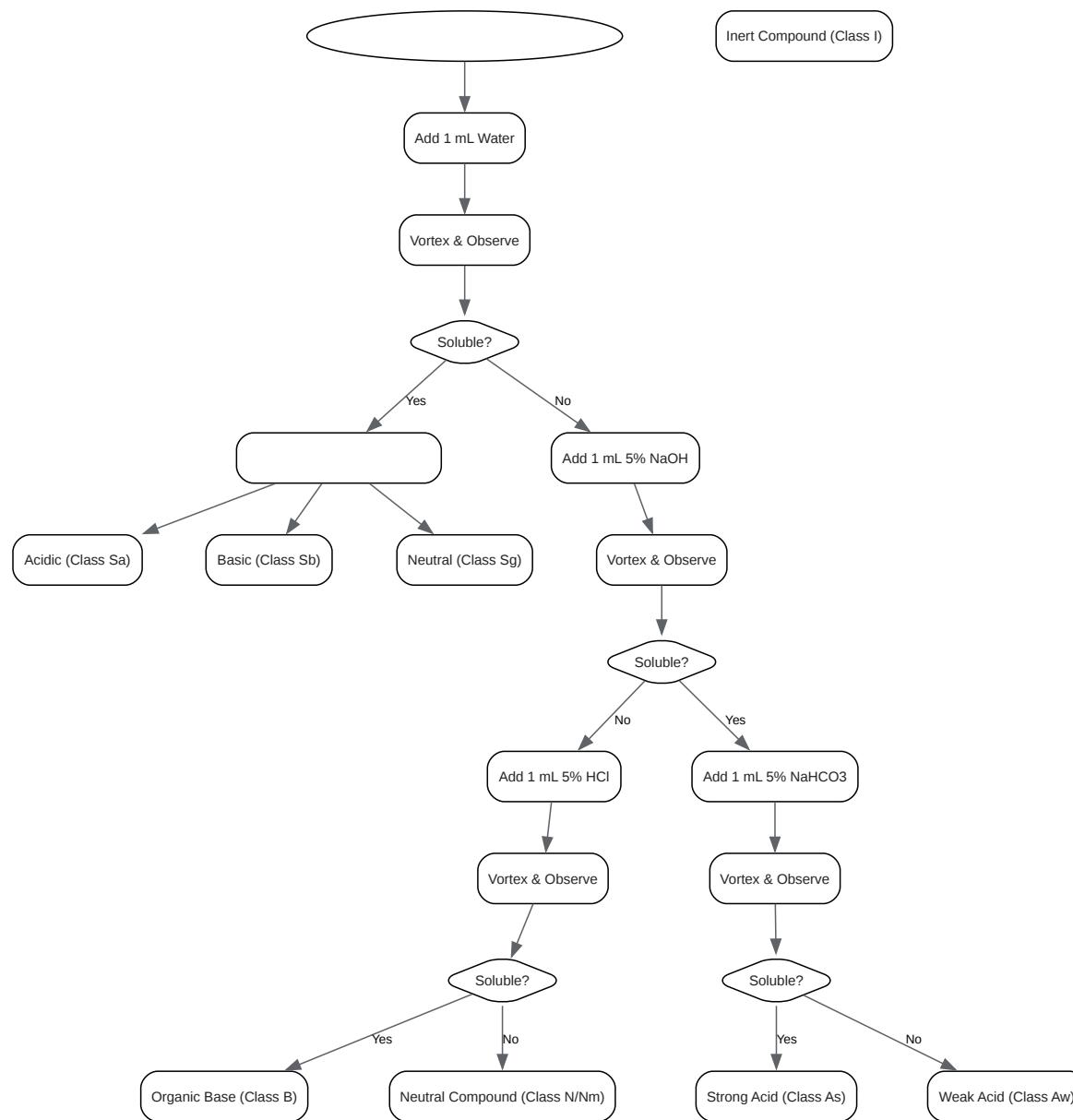
Predicted Solubility Summary

The following table provides a qualitative prediction of solubility based on the structural features of **5-Ethynyl-1H-imidazole** and data from related imidazole compounds.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Water (pH 7)	Sparingly Soluble	Hydrogen bonding capability, but limited by nonpolar ethynyl group.
Water (pH < 4)	Soluble		Protonation of the imidazole ring leads to salt formation. [4] [5]
Methanol, Ethanol	Soluble		Excellent hydrogen bonding and solvation of both polar/nonpolar parts.
Polar Aprotic	DMSO, DMF	Very Soluble	Strong dipole-dipole interactions and hydrogen bond acceptance.
Acetonitrile, Acetone	Soluble		Good solvation of the polar imidazole ring.
Nonpolar	Toluene, Dichloromethane	Sparingly Soluble	Some interaction with the aromatic system and C-H bonds. [3]
Hexane, Diethyl Ether	Insoluble		Dominated by the high polarity of the imidazole ring. [6]

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of **5-Ethynyl-1H-imidazole** in various solvents.[\[4\]](#)[\[5\]](#)[\[6\]](#)


Materials:

- **5-Ethynyl-1H-imidazole**
- Small test tubes or vials (1.5 mL)
- Graduated pipettes or micropipettes
- Vortex mixer
- Solvents: Deionized Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Toluene, Hexane.

Procedure:

- Sample Preparation: Add approximately 5-10 mg of **5-Ethynyl-1H-imidazole** to a series of labeled test tubes.
- Solvent Addition: To the first test tube, add the chosen solvent dropwise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.
- Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds to facilitate dissolution.
- Observation: Visually inspect the solution against a contrasting background. Note if the compound is fully dissolved, partially dissolved, or insoluble.
- Classification:
 - Very Soluble: Dissolves quickly in a small amount of solvent.
 - Soluble: Dissolves completely within 1 mL of solvent.
 - Sparingly Soluble: A portion of the material dissolves, but some solid remains.
 - Insoluble: No visible dissolution.
- Repeat: Repeat steps 2-5 for each solvent to be tested. For aqueous solutions, test in DI water, 0.1 M HCl, and 0.1 M NaOH to observe the effect of pH.

The following diagram illustrates the decision-making workflow for this protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for systematic solubility classification.[\[5\]](#)

Stability Profile and Degradation Pathways

The stability of **5-Ethynyl-1H-imidazole** is a critical factor for its storage, handling, and application. The imidazole ring, while aromatic, is susceptible to degradation under certain conditions, particularly oxidation and photodegradation.[\[7\]](#) The terminal alkyne may also participate in unintended reactions.

Key Factors Influencing Stability

- pH: In highly basic solutions, the imidazole ring can be susceptible to base-mediated autoxidation.[\[7\]](#) While N-acylimidazoles are known to hydrolyze, the N-H bond in **5-Ethynyl-1H-imidazole** is generally stable to hydrolysis.
- Oxidation: Imidazole moieties can be oxidized, leading to ring-opening or the formation of other degradation products.[\[7\]\[8\]](#) This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The presence of the electron-rich alkyne could potentially influence the ring's susceptibility to oxidation.
- Light: Many heterocyclic aromatic compounds are sensitive to photodegradation. Exposure to high-intensity or UV light can lead to the formation of radical species and subsequent complex degradation pathways.[\[7\]\[8\]](#)
- Temperature: Elevated temperatures can accelerate all degradation processes. For the related 5-Ethynyl-1-methyl-1H-imidazole, a recommended storage temperature of 2-8°C suggests that thermal degradation is a concern.[\[2\]\[9\]](#)

Potential Degradation Pathways

Based on studies of other imidazole-containing molecules like daclatasvir, several degradation pathways can be postulated for **5-Ethynyl-1H-imidazole**.[\[7\]\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **5-Ethynyl-1H-imidazole**.^[7]

Recommended Storage and Handling

Based on safety data sheets for imidazole and its derivatives, the following practices are recommended:[10][11][12]

- Storage: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area.[2]
[9] Keep away from direct sunlight and sources of ignition.
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][13]
- Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust if the compound is a solid.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[14][15] This protocol outlines the key stress conditions.

Materials:

- **5-Ethynyl-1H-imidazole**
- Stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol)
- Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
- Vials, heating block or oven, photostability chamber
- Analytical instrument (e.g., HPLC-UV or LC-MS)

Procedure:

- Sample Preparation: Prepare multiple aliquots of the stock solution in vials for each stress condition. Include a control sample stored at 2-8°C in the dark.

- Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate at 60°C for 24 hours.
- Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours.
- Thermal Stress: Place an aliquot of the stock solution in an oven at 60°C for 24 hours.
- Photolytic Stress: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.
- Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by a suitable method (e.g., HPLC-UV). Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of remaining parent compound.

Conclusion

5-Ethynyl-1H-imidazole is a compound with a promising but complex profile. Its solubility is highly dependent on the solvent's polarity and pH, with good solubility expected in polar organic solvents and acidic aqueous solutions. The primary stability concerns are oxidation and photodegradation, which are common liabilities for imidazole-containing structures. Proper storage in a cool, dark environment and avoidance of incompatible materials are crucial for maintaining its integrity. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the solubility and stability of **5-Ethynyl-1H-imidazole**, ensuring its reliable application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-ethynyl-1H-imidazole | C5H4N2 | CID 18428363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethynyl-1-methyl-1H-imidazole CAS#: 71759-92-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. chem.ws [chem.ws]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 71759-92-7 CAS MSDS (5-Ethynyl-1-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. capotchem.cn [capotchem.cn]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility and stability of 5-Ethynyl-1H-imidazole in common lab solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2477778#solubility-and-stability-of-5-ethynyl-1h-imidazole-in-common-lab-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com